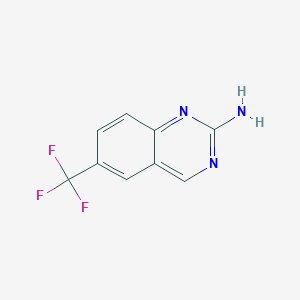

6-(Trifluoromethyl)quinazolin-2-amine

Descripción general

Descripción

6-(Trifluoromethyl)quinazolin-2-amine, also known as TQ, is a nitrogen-containing heterocyclic compound. It belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .

Synthesis Analysis

Quinazoline derivatives have drawn significant attention in synthesis and bioactivities research . A palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines has been developed for the synthesis of valuable 2-(trifluoromethyl)quinazolin-4(3H)-ones .Molecular Structure Analysis

The molecular formula of 6-(Trifluoromethyl)quinazolin-2-amine is C9H6F3N3 . It has a molecular weight of 213.16 g/mol .Chemical Reactions Analysis

Quinazolines and quinazolinones are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . A copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines efficiently provides quinazolin-4-ones .Physical And Chemical Properties Analysis

6-(Trifluoromethyl)quinazolin-2-amine is a light yellow to yellow powder or crystals .Aplicaciones Científicas De Investigación

Anticancer Activity

6-(Trifluoromethyl)quinazolin-2-amine derivatives have been explored for their potential as anticancer agents. Research has focused on designing and synthesizing N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives to inhibit Werner (WRN) helicase, which is involved in DNA repair and replication. The inhibition of WRN helicase can lead to decreased cell survival in cancer cells, making these compounds promising candidates for anticancer drugs .

Synthesis and Bioactivities Research

Quinazoline derivatives, including 6-(Trifluoromethyl)quinazolin-2-amine, have significant biological activities that have attracted attention in synthesis and bioactivities research. Recent advances have been made in the synthesis methods of these compounds, which are crucial for their application in various biological activities investigations .

Design and Optimization Strategies

The structural optimization strategies employed in the design of quinazoline derivatives are critical for enhancing their biological activities. By modifying the N-aryl group of the 2-trifluoromethyl-quinazoline-4-amine scaffold, researchers aim to improve the pharmacological properties and efficacy of these compounds against various cell lines .

Biological Activity Evaluation

The biological activities of 6-(Trifluoromethyl)quinazolin-2-amine derivatives are evaluated using assays such as the MTT assay to determine their effectiveness against different cancer cell lines like PC3, K562, and HeLa. These evaluations help in identifying the most potent compounds for further development .

Cyclization Reactions

Cyclization reactions involving chalcone derivatives have been studied to synthesize quinazolin-2,4-dione moieties. These reactions are important for creating diverse quinazoline scaffolds that can be further functionalized to enhance their biological activities .

In Silico Studies

In silico studies, including molecular modeling and computational chemistry, play a vital role in predicting the biological activities of quinazoline derivatives before synthesis. These studies help in understanding the interaction between these compounds and their biological targets, guiding the design of more effective molecules .

Mecanismo De Acción

Target of Action

The primary target of the compound 6-(Trifluoromethyl)quinazolin-2-amine is the Werner (WRN) helicase . The WRN helicase plays a crucial role in maintaining genomic integrity and restoring cell homeostasis when cells are subjected to DNA damage and replication stress .

Mode of Action

6-(Trifluoromethyl)quinazolin-2-amine interacts with the WRN helicase, inhibiting its function . This interaction results in the disruption of the DNA damage response, promoting the accumulation of gene mutations, the generation of tumor heterogeneity, and the escape of apoptosis .

Biochemical Pathways

The action of 6-(Trifluoromethyl)quinazolin-2-amine affects several biochemical pathways. The major pathways involved in the repair of different types of DNA damage, such as base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR), are disrupted due to the inhibition of WRN helicase . This disruption leads to downstream effects such as the rapid growth of tumor cells .

Pharmacokinetics

The pharmacokinetics of 6-(Trifluoromethyl)quinazolin-2-amine involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that the 2-position of quinazoline compounds without substitution may be oxidized and metabolized by aldehyde oxidase (AOX) in vivo to produce quinazolinone . This metabolic process can impact the bioavailability of 6-(Trifluoromethyl)quinazolin-2-amine.

Result of Action

The result of the action of 6-(Trifluoromethyl)quinazolin-2-amine is the inhibition of cell proliferation. Some derivatives of 6-(Trifluoromethyl)quinazolin-2-amine have shown excellent inhibitory activity against different cancer cell lines . For example, compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells than did paclitaxel, doxorubicin, and NSC 617145 .

Safety and Hazards

Propiedades

IUPAC Name |

6-(trifluoromethyl)quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)6-1-2-7-5(3-6)4-14-8(13)15-7/h1-4H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOFJSOWTYTIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442093 | |

| Record name | 6-(trifluoromethyl)quinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190273-94-0 | |

| Record name | 6-(trifluoromethyl)quinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

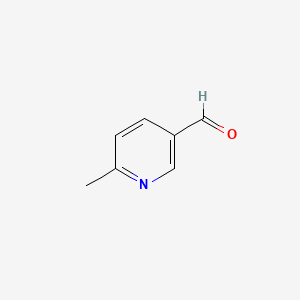

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

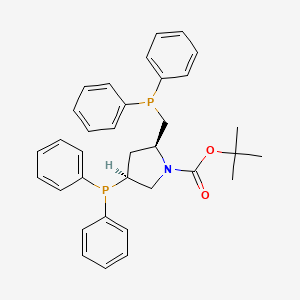

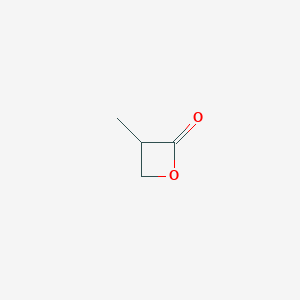

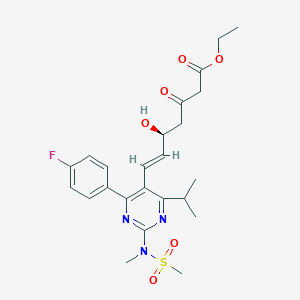

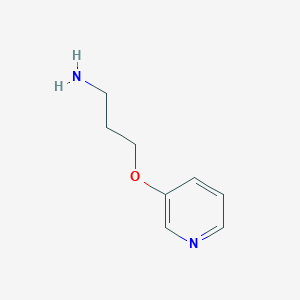

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1311798.png)

![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)

![17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/no-structure.png)